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Compound of Interest

Compound Name: EST64454 hydrochloride

Cat. No.: B2592588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of EST64454
hydrochloride in animal studies, focusing on various routes to facilitate preclinical research.

EST64454 hydrochloride is a selective and orally active sigma-1 receptor antagonist with

potential applications in pain research.[1] Its high aqueous solubility makes it suitable for

various administration routes.[1]

Compound Information
Name: EST64454 hydrochloride

Target: Sigma-1 Receptor (σ1R) Antagonist[1]

Therapeutic Potential: Pain management[1]

Key Characteristics: High aqueous solubility, high permeability, and good metabolic stability

in rodents.[1]

Data Presentation: Pharmacokinetic Parameters
The following tables summarize the known pharmacokinetic data for EST64454 hydrochloride
following oral administration in rodents. Data for intravenous, intraperitoneal, and

subcutaneous routes are not yet publicly available for EST64454 hydrochloride. Therefore,

representative data from other small molecule sigma-1 receptor antagonists with similar
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characteristics are provided for estimation purposes. It is crucial to perform specific

pharmacokinetic studies for EST64454 hydrochloride for each route of administration.

Table 1: Oral Administration of EST64454 Hydrochloride in Rodents[1]

Parameter Wistar Rats (10 mg/kg) CD1 Mice (10 mg/kg)

Cmax 771 ng/mL 1178 ng/mL

Tmax Not Specified Not Specified

t1/2 3.4 hours <1 hour

AUC0-∞ 1431 ng·h/mL 2645 ng·h/mL

Vss 4.4 L/kg 1.2 L/kg

F% 69% 60%

Table 2: Representative Pharmacokinetic Parameters of a Small Molecule Sigma-1 Receptor

Antagonist Following Parenteral Administration in Rodents (Estimation)
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Administration
Route

Parameter Rats Mice

Intravenous (IV) t1/2 ~0.6 - 1.5 hours ~0.5 - 1.0 hour

Vd ~2.0 - 5.0 L/kg ~1.0 - 3.0 L/kg

CL ~1.5 - 4.0 L/h/kg ~2.0 - 5.0 L/h/kg

Intraperitoneal (IP) Cmax Variable Variable

Tmax ~0.25 - 0.5 hours ~0.15 - 0.3 hours

t1/2 ~1.0 - 2.0 hours ~0.8 - 1.5 hours

F% >80% >70%

Subcutaneous (SC) Cmax Lower than IP Lower than IP

Tmax ~0.5 - 1.0 hour ~0.3 - 0.8 hours

t1/2 ~1.5 - 3.0 hours ~1.0 - 2.5 hours

F% High High

Experimental Protocols
Formulation of EST64454 Hydrochloride for In Vivo
Studies
Due to its high solubility, EST64454 hydrochloride can be formulated in simple aqueous

vehicles for most administration routes. For oral administration, it can also be formulated in

vehicles suitable for gavage.

Recommended Formulations:

Aqueous Solution (for IV, IP, SC, and Oral Gavage):

Vehicle: Sterile 0.9% saline or Phosphate-Buffered Saline (PBS).

Preparation: Dissolve EST64454 hydrochloride in the chosen vehicle to the desired

concentration. Gentle warming or sonication can be used to aid dissolution if necessary.
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Ensure the final solution is clear and free of particulates. Filter sterilize the solution using a

0.22 µm syringe filter for parenteral administration.

Oral Gavage Suspension (Alternative):

Vehicle: 0.5% (w/v) Methylcellulose or 10% DMSO, 40% PEG300, 5% Tween-80, 45%

Saline.

Preparation: If a suspension is preferred for oral dosing, levigate the required amount of

EST64454 hydrochloride with a small amount of the vehicle to form a smooth paste.

Gradually add the remaining vehicle while mixing to achieve a uniform suspension.

Protocol 1: Oral Administration (Gavage)
This protocol is suitable for precise dosing of EST64454 hydrochloride directly into the

stomach.

Materials:

EST64454 hydrochloride formulation

Animal gavage needles (flexible or rigid, appropriate size for the animal)

Syringes (1 mL or 3 mL)

Animal scale

Procedure:

Animal Preparation: Weigh the animal to determine the correct dose volume.

Dose Calculation: Calculate the volume of the formulation to be administered based on the

animal's weight and the desired dose (e.g., 10 mg/kg).

Restraint: Gently but firmly restrain the animal to prevent movement and ensure safe

administration.
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Gavage Needle Insertion: Gently insert the gavage needle into the animal's mouth, passing it

over the tongue towards the esophagus.

Administration: Once the needle is correctly positioned in the esophagus (a slight resistance

may be felt), slowly administer the formulation.

Post-Administration Monitoring: Observe the animal for a few minutes to ensure there are no

signs of distress or regurgitation.

Protocol 2: Intravenous Administration (Tail Vein
Injection)
This route ensures 100% bioavailability and rapid distribution of the compound.

Materials:

Sterile EST64454 hydrochloride solution

Insulin syringes with a 27-30 gauge needle

Restraining device for tail vein injections

Heat lamp or warm water to dilate the tail vein

Procedure:

Animal Preparation: Place the animal in a restraining device. Warm the tail using a heat lamp

or by immersing it in warm water to dilate the lateral tail veins.

Dose Preparation: Draw the calculated dose volume into the syringe.

Injection: Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a

shallow angle.

Administration: Slowly inject the solution. If swelling occurs at the injection site, the needle is

not in the vein; withdraw and re-insert.
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Post-Injection Care: After successful injection, withdraw the needle and apply gentle

pressure to the injection site to prevent bleeding.

Protocol 3: Intraperitoneal Administration
A common route for systemic administration in rodents, offering rapid absorption.

Materials:

Sterile EST64454 hydrochloride solution

Syringe with a 25-27 gauge needle

Animal scale

Procedure:

Animal Preparation: Weigh the animal and calculate the required dose volume.

Restraint: Restrain the animal in a supine position, tilting the head downwards.

Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to

avoid the bladder and cecum.

Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly

to ensure no fluid or blood is drawn, confirming correct placement.

Administration: Inject the solution smoothly.

Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of

discomfort.

Protocol 4: Subcutaneous Administration
This route provides a slower absorption rate compared to IV or IP, leading to a more sustained

drug exposure.

Materials:
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Sterile EST64454 hydrochloride solution

Syringe with a 25-27 gauge needle

Animal scale

Procedure:

Animal Preparation: Weigh the animal for accurate dosing.

Injection Site: Lift the loose skin over the back, between the shoulder blades, to form a "tent".

Injection: Insert the needle into the base of the skin tent, parallel to the body.

Administration: Inject the solution into the subcutaneous space.

Post-Injection: Withdraw the needle and gently massage the area to help distribute the

solution.

Mandatory Visualizations
Signaling Pathway of Sigma-1 Receptor Antagonism in
Pain Modulation
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Administration Routes

Pharmacokinetic Characteristics

Intravenous (IV)

Bioavailability (F%)

100%

Time to Max Concentration (Tmax)Immediate
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Intraperitoneal (IP)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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